

Technical Guide: Solubility Profile and Process Handling of (R)-BoroPhg(+)-Pinanediol-HCl

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Compound of Interest

Compound Name: (R)-BoroPhg(+)-Pinanediol-HCl

CAS No.: 476334-31-3

Cat. No.: B1506422

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Executive Summary & Molecular Architecture

This guide details the solubility characteristics of **(R)-BoroPhg(+)-Pinanediol-HCl** (Chemical Name: (R)-1-amino-2-phenylethylboronic acid (+)-pinanediol ester hydrochloride or its phenylglycine analog depending on specific chain length, hereafter referred to as the Target Intermediate).

This compound represents a critical class of

-amino boronic acid esters, serving as chiral building blocks for proteasome inhibitors (e.g., Bortezomib, Ixazomib). Its solubility behavior is governed by a "Janus-faced" molecular architecture:

- **The Lipophilic Shield:** The (+)-pinanediol ester moiety is bulky and highly lipophilic, facilitating solubility in organic solvents like dichloromethane (DCM) and inhibiting premature hydrolysis.
- **The Ionic Head:** The

-amine hydrochloride salt (

) introduces significant polarity and crystal lattice energy, necessitating polar protic or high-dielectric aprotic solvents for dissolution, while rendering the compound insoluble in non-polar hydrocarbons.

Understanding this duality is essential for optimizing reaction concentration (Matteson homologation, peptide coupling) and purification (recrystallization).

Solvent Compatibility Matrix

The following data aggregates empirical observations from process chemistry workflows involving pinanediol-protected

-amino boronic acids.

Table 1: Solubility Profile in Common Process Solvents

Solvent Class	Specific Solvent	Solubility Status	Process Utility
Chlorinated	Dichloromethane (DCM)	Soluble	Primary Reaction Solvent. Excellent for coupling reactions. The lipophilic pinanediol group drives solubility despite the salt form.
Chloroform		Alternative to DCM; often used in NMR analysis.	
Polar Aprotic	DMF / DMSO	Highly Soluble	Stock Solutions. Used for high-concentration storage or reactions requiring thermal boost. Hard to remove; avoid for recrystallization.
THF	Moderately Soluble	Variable. Often requires heating. Good for reactions but poor for crystallization of the HCl salt.	
Alcohols	Methanol ()	Soluble	Solubilizes the ionic head. Risk of transesterification if heated for prolonged periods.

Ethanol ()	Soluble	Good for recrystallization when paired with an anti-solvent.	
Isopropanol (IPA)	Sparingly Soluble	Excellent anti-solvent or "salting out" solvent at low temperatures.	
Ethers	Diethyl Ether ()	Insoluble	Primary Anti-Solvent. Used to precipitate the clean HCl salt from DCM or MeOH.
MTBE	Insoluble	Preferred industrial anti-solvent due to higher flash point than .	
Hydrocarbons	Hexanes / Heptane	Insoluble	Strictly anti-solvent. Used to wash the filter cake to remove non-polar impurities.
Aqueous	Water	Soluble	Unstable. Soluble but leads to slow hydrolysis of the ester and potential degradation. Avoid aqueous storage.[1]

Mechanistic Insight: The Solvation Conflict

The solubility of **(R)-BoroPhg(+)-Pinanediol-HCl** is a balancing act between lattice energy and solvation energy.

- In Non-Polar Solvents (Hexanes): The lattice energy of the ionic hydrochloride salt (

) dominates. The solvent cannot overcome the electrostatic attraction between ions, resulting in zero solubility.

- In Chlorinated Solvents (DCM): DCM has a unique ability to solvate "greasy salts." The bulky pinanediol cage disrupts the crystal lattice packing, while DCM's moderate polarity interacts sufficiently with the organic cation, allowing the molecule to dissolve. This is the critical window for process chemistry.
- In Ethers (MTBE): While the pinanediol group is lipophilic, ethers lack the dielectric constant to support the separated ion pair. The salt precipitates out, making this the ideal purification mechanism.

Experimental Protocols

Protocol A: Purification via Recrystallization (Self-Validating)

Objective: Remove non-polar impurities and excess acid from the crude solid.

- Dissolution: Transfer 10 g of crude **(R)-BoroPhg(+)-Pinanediol-HCl** into a round-bottom flask. Add Dichloromethane (DCM) (approx. 5-7 mL per gram) and stir at room temperature until fully dissolved. If haze remains, filter through a Celite pad.
- Concentration: Concentrate the filtrate on a rotary evaporator until it becomes a thick, viscous oil (do not dry completely).
- Precipitation: While stirring rapidly, slowly add Diethyl Ether or MTBE (approx. 10-15 mL per gram of original solid). A white precipitate should form immediately.
 - Validation Check: Stop stirring. The solid should settle rapidly, leaving a clear supernatant. If the supernatant is cloudy/milky, add more anti-solvent.
- Maturation: Cool the suspension to 0–4°C for 1 hour to maximize yield.
- Isolation: Filter the solid under vacuum (Buchner funnel).
- Wash: Wash the filter cake with cold Hexanes (

) to remove residual ether and trace non-polar impurities.

- Drying: Dry in a vacuum oven at 35°C for 12 hours.

Protocol B: Solvent Swap for Coupling Reactions

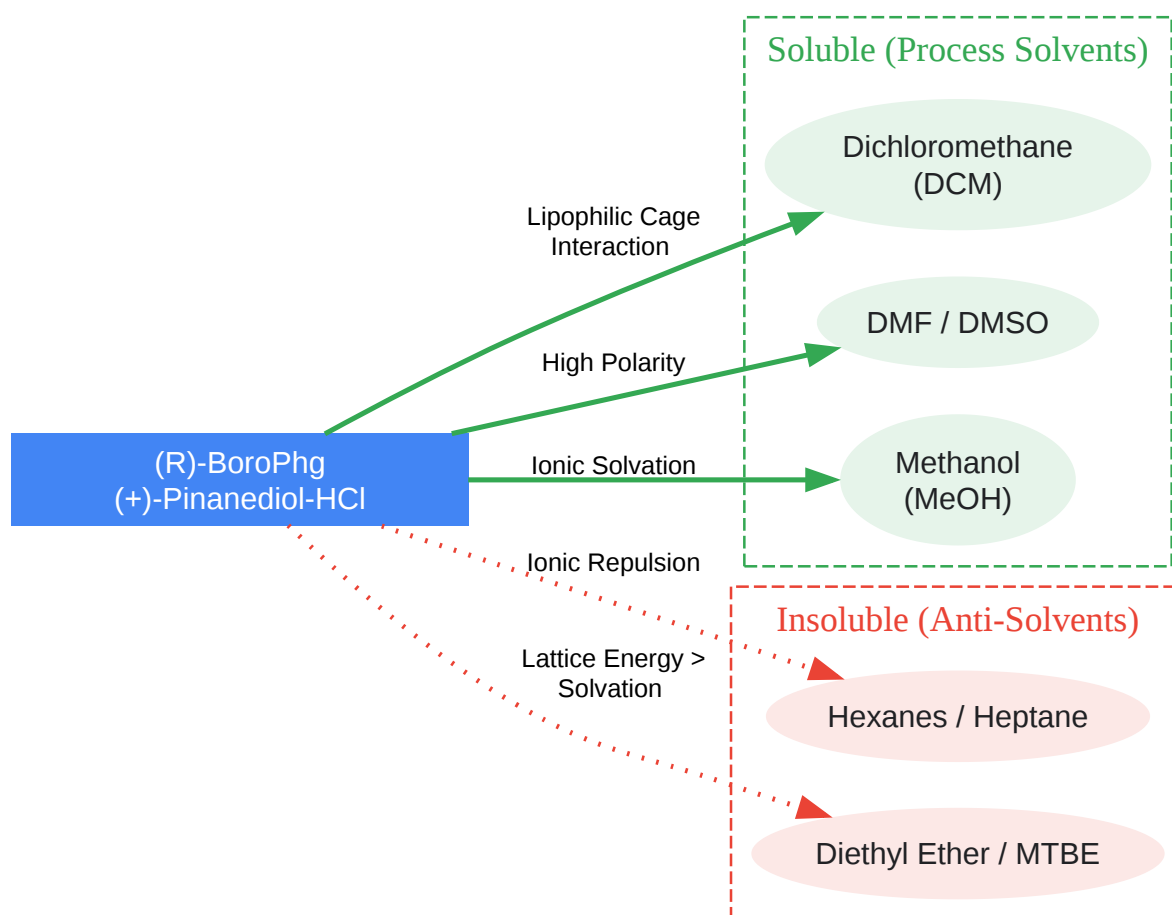
Objective: Transfer the intermediate from a storage solvent (MeOH) to a reaction solvent (DCM/DMF) without isolating the solid.

- Dissolve the intermediate in minimal Methanol.
- Add the target solvent (e.g., DMF).
- Perform azeotropic distillation (if applicable) or vacuum concentration to remove the lower-boiling Methanol, leaving the intermediate solubilized in the higher-boiling solvent ready for peptide coupling.

Visualization of Solubility & Workflows

Diagram 1: Solubility Decision Map

This diagram illustrates the relationship between solvent polarity and the physical state of the molecule, guiding solvent selection.

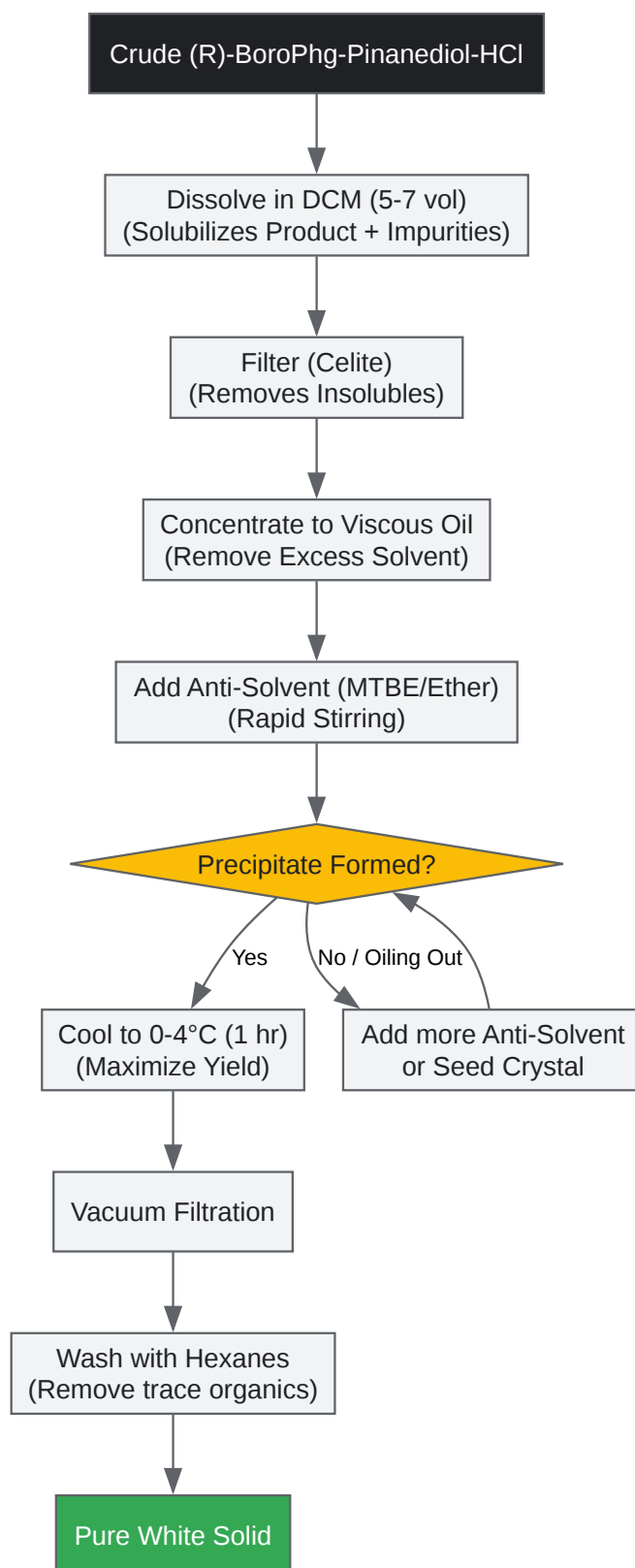


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Caption: Solubility mapping based on the interplay between the lipophilic pinediol ester and the ionic hydrochloride salt.

Diagram 2: Purification Workflow (Recrystallization)

A step-by-step logic flow for purifying the intermediate using the solvent/anti-solvent method.



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Caption: Standardized recrystallization workflow utilizing the DCM/Ether solvent system for high-purity isolation.

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